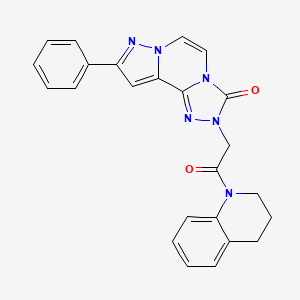![molecular formula C16H15NO6S B2427904 3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid CAS No. 790272-30-9](/img/structure/B2427904.png)
3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid is a useful research compound. Its molecular formula is C16H15NO6S and its molecular weight is 349.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid is involved in the synthesis of various bioactive compounds. It is a derivative of 3,4-dihydro-2H-1,5benzodioxepine, known for its biological properties. Compounds in this series have been identified as unique classes of β-adrenergic stimulants and possess bronchial dilator activity. They are also involved in the synthesis of antifungal strobilurins, showcasing their diverse bioactivity. The synthesis involves intricate processes such as condensation, Dieckmann cyclization, Thorpe cyclization, and allylation-epoxidation-cyclization-oxidation sequences, highlighting the compound's chemical versatility (Damez, Labrosse, Lhoste, & Sinou, 2001).
Development of Receptor Antagonists
The compound is a precursor in developing selective EP1 receptor antagonists. A series of derivatives synthesized from it demonstrated high selectivity and affinity for EP receptors, highlighting its potential in therapeutic applications, particularly in mitigating harmful drug interactions. The structure-activity relationship studies further refined the compounds, optimizing their biological efficacy while reducing potential side effects, indicating the compound's pivotal role in pharmaceutical development (Naganawa et al., 2006).
Contribution to Natural Product Biosynthesis
This compound is structurally related to 3,5-AHBA, a precursor for a vast array of natural products including the naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. The biosynthesis of these compounds is significant, involving molecular genetics, chemical, and biochemical perspectives. This relationship underscores the compound's importance in the biosynthesis pathways of various medically and industrially important natural products (Kang, Shen, & Bai, 2012).
Anticancer and Antioxidant Properties
Derivatives synthesized from this compound showed promising results in bioactivity evaluation. Some derivatives exhibited cytotoxicity against cancer cell lines and notable antioxidant activities. These findings suggest the compound's derivatives as potential therapeutic agents in cancer treatment and as antioxidants, offering protection against oxidative stress (Kumar et al., 2021).
Antibacterial Applications
The compound has been utilized in synthesizing novel derivatives with potent antibacterial activities. These derivatives were synthesized and tested for their potential as antibacterial agents, indicating the compound's role in developing new chemotherapeutic agents and drug candidates for managing bacterial infections (Satpute, Gangan, & Shastri, 2018).
Properties
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S/c18-16(19)11-3-1-4-12(9-11)17-24(20,21)13-5-6-14-15(10-13)23-8-2-7-22-14/h1,3-6,9-10,17H,2,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCBBQHLTAYDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2427823.png)
![3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2427824.png)


![4-[1-(Cyclohexylmethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2427828.png)
![1-[1-(4-Chloro-phenyl)-cyclopropyl]-ethanone](/img/structure/B2427829.png)
![5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2427834.png)
![N-[4-(aminocarbonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2427835.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2427840.png)
![Ethyl 2-(3,4-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2427841.png)



